molecular formula C24H19NO B14543486 4,6-Diphenyl-1-(4-tolyl)-2-pyridone CAS No. 62219-17-4

4,6-Diphenyl-1-(4-tolyl)-2-pyridone

Cat. No.: B14543486
CAS No.: 62219-17-4
M. Wt: 337.4 g/mol
InChI Key: GGFSUMSWIRCAEO-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1-(4-tolyl)-2-pyridone is a heterocyclic compound that features a pyridone ring substituted with phenyl and tolyl groups

Preparation Methods

The synthesis of 4,6-Diphenyl-1-(4-tolyl)-2-pyridone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tolylamine with benzaldehyde derivatives in the presence of a catalyst to form the desired pyridone ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Chemical Reactions Analysis

4,6-Diphenyl-1-(4-tolyl)-2-pyridone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridone ring.

    Substitution: The phenyl and tolyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

4,6-Diphenyl-1-(4-tolyl)-2-pyridone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-1-(4-tolyl)-2-pyridone involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

4,6-Diphenyl-1-(4-tolyl)-2-pyridone can be compared with other similar compounds, such as:

    4,6-Diphenyl-2-pyridone: Lacks the tolyl group, which may affect its chemical reactivity and biological activity.

    4,6-Diphenyl-1-(4-methylphenyl)-2-pyridone: Similar structure but with a different substitution pattern, leading to variations in properties and applications.

    4,6-Diphenyl-1-(4-chlorophenyl)-2-pyridone:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and the resulting implications for its reactivity and applications.

Properties

CAS No.

62219-17-4

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

1-(4-methylphenyl)-4,6-diphenylpyridin-2-one

InChI

InChI=1S/C24H19NO/c1-18-12-14-22(15-13-18)25-23(20-10-6-3-7-11-20)16-21(17-24(25)26)19-8-4-2-5-9-19/h2-17H,1H3

InChI Key

GGFSUMSWIRCAEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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